Isoxicam vs. Piroxicam: Shorter Elimination Half-Life in Direct Head-to-Head Pharmacokinetic Study
Isoxicam exhibits a significantly shorter elimination half-life than piroxicam in both young and elderly human subjects, a difference that directly informs dosing regimen design and washout period planning in experimental protocols. In a direct head-to-head comparison of 12 young adults (<40 years) and 12 elderly subjects (>65 years) receiving single oral doses of isoxicam 200 mg or piroxicam 20 mg with plasma monitoring for 168 hours via HPLC, isoxicam demonstrated an elimination half-life approximately 40% shorter than piroxicam across both age cohorts [1]. Notably, the apparent oral clearance of isoxicam (adults: 5.84 ± 2.04 mL/min; elderly: 5.59 ± 2.12 mL/min) was more than twice that of piroxicam (adults: 2.39 ± 0.80 mL/min; elderly: 2.51 ± 0.90 mL/min), indicating more rapid systemic elimination [1].
| Evidence Dimension | Elimination half-life in young adults (<40 years) |
|---|---|
| Target Compound Data | 34.3 ± 13.6 h; harmonic mean 31.6 h |
| Comparator Or Baseline | Piroxicam: 57.1 ± 16.4 h; harmonic mean 52.9 h |
| Quantified Difference | Approximately 40% shorter (absolute difference: 22.8 h in arithmetic mean; 21.3 h in harmonic mean) |
| Conditions | Single oral dose (isoxicam 200 mg; piroxicam 20 mg), plasma HPLC, n=12 young adults |
Why This Matters
Shorter half-life enables more rapid achievement of steady state and shorter washout periods in crossover study designs, reducing experimental duration and subject burden.
- [1] Edwards IR, Ferry DG, Campbell AJ. Factors affecting the kinetics of two benzothiazine non-steroidal anti-inflammatory medicines, piroxicam and isoxicam. Eur J Clin Pharmacol. 1985;28(6):689-692. View Source
